4-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole
Description
This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core with a fused octahydropyrrolo[3,4-c]pyrrole scaffold and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.
Properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-10-18-19-14-2-3-15(20-23(10)14)21-4-11-6-22(7-12(11)5-21)16(24)13-8-25-9-17-13/h2-3,8-9,11-12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXDJIZVVYMYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CSC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.
Biochemical Pathways
These could potentially include pathways related to cancer, inflammation, microbial infections, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Triazolo-Thiadiazole Derivatives
Compounds like 3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) and 3-(3,4,5-trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (11c) share the triazolo-thiadiazole backbone but differ in substituents. These derivatives exhibit antimicrobial and anti-inflammatory activities due to their electron-rich aromatic substituents, which enhance interactions with biological targets .
Pyrazolotriazolopyrimidines
Derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compound 7 ) demonstrate isomerization-dependent bioactivity. Their fused pyrimidine-triazole systems show moderate inhibition of kinases, suggesting the target compound’s triazolo-pyridazine group may similarly modulate enzyme activity .
Functional Group Analogues
Thiazole-Containing Compounds
Analogues like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) highlight the role of the thiazole ring in stabilizing interactions with hydrophobic enzyme pockets. The target compound’s 1,3-thiazole moiety may similarly enhance solubility and metabolic stability .
Pyrrolo-Pyrrole Systems Octahydropyrrolo[3,4-c]pyrrole scaffolds, as seen in ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate (3), are rare but critical for conformational adaptability. Such systems improve bioavailability compared to rigid planar structures .
Comparative Data Table
Research Findings and Pharmacological Insights
- Synthetic Complexity : The target compound’s octahydropyrrolo[3,4-c]pyrrole system requires multistep synthesis, similar to derivatives like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles , which involve cyclization in phosphorus oxychloride .
- Molecular Docking: Analogues such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles show affinity for 14-α-demethylase lanosterol (PDB: 3LD6), suggesting the target compound’s triazolo-pyridazine group may inhibit fungal cytochrome P450 enzymes .
- Bioactivity Gaps : While thiazole-containing derivatives exhibit antiviral and anti-inflammatory properties, the target compound’s unique octahydropyrrolo[3,4-c]pyrrole scaffold lacks empirical validation, necessitating further in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
